molecular formula C9H11NO3S B2641645 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid CAS No. 1934507-13-7

4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid

Cat. No.: B2641645
CAS No.: 1934507-13-7
M. Wt: 213.25
InChI Key: JFLHKDMRTNSQQF-UHFFFAOYSA-N
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Description

“4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid” is a chemical compound with the molecular formula C9H11NO3S . It has a molecular weight of 213.26 . This compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3S/c1-14(2,13)10-8-6-4-3-5-7(8)9(11)12/h3-6H,1H2,2H3,(H,10,13)(H,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 213.26 . The InChI code for this compound is 1S/C9H11NO3S/c1-14(2,13)10-8-6-4-3-5-7(8)9(11)12/h3-6H,1H2,2H3,(H,10,13)(H,11,12) , which provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Metabolic Pathways and Enzymatic Reactions

  • Metabolism of Lu AA21004 : Lu AA21004, a novel antidepressant, undergoes metabolic processes involving several enzymes. The conversion to its metabolites involves enzymes such as CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, and others. This study underscores the complexity of drug metabolism and the multitude of enzymes that can be involved in the conversion of pharmaceutical compounds (Hvenegaard et al., 2012).

Supramolecular Chemistry and Material Science

  • Synthesis of Proton Transfer Derivatives : The reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid led to the creation of a proton transfer derivative, emphasizing the role of these chemical interactions in the formation of complex molecular structures. This derivative displays good thermal stability, hinting at its potential applicability in various fields, including material sciences (Fazil et al., 2012).

  • Creation of Ternary Multicomponent Crystals : This study highlights the utility of charge transfer and hydrogen-bonding interactions in creating ternary crystalline molecular complexes. The ability to manipulate these interactions allows for the construction of complex structures, offering insights into the study of proton transfer processes and the creation of new materials (Seaton et al., 2013).

Chemiluminescence and Photoinduced Processes

  • Base-induced Chemiluminescence of Dioxetanes : The study on the base-induced decomposition of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes in DMSO sheds light on the potential of these compounds in chemiluminescence applications. The research provides valuable insights into the emission characteristics of these compounds, offering potential pathways for their use in analytical and diagnostic applications (Watanabe et al., 2010).

  • Photoinitiation System for Free-radical Polymerization : The exploration of sulfur-containing carboxylic acids as electron donors in photoinduced free-radical polymerizations presents a novel approach to initiating polymerization processes. The findings from this study contribute to understanding the mechanisms of radical formation and the effects on polymerization rates, opening avenues for advancements in polymer chemistry and material sciences (Wrzyszczyński et al., 2000).

  • Genome Sequencing of Xenobiotic-Degrading Bacteria : The complete genome sequence of Novosphingobium resinovorum SA1, capable of utilizing sulfanilic acid and degrading various xenobiotics, offers valuable insights into the genetic and metabolic pathways involved in the biodegradation process. This knowledge can be pivotal for bioremediation strategies and understanding the environmental fate of aromatic compounds (Hegedűs et al., 2017).

  • Modification of Electrophilic Center in Pyridinolysis : The kinetic study on the reactions of O-4-nitrophenyl benzoate and thionobenzoates with pyridines provides valuable information on the influence of electrophilic center modification and substituent effects. This research enhances the understanding of reaction mechanisms, potentially impacting the design of new chemical processes and compounds (Um et al., 2006).

Safety and Hazards

The safety information available indicates that this compound may be hazardous. The associated hazard statements are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-14(2,13)10-8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLHKDMRTNSQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=C(C=C1)C(=O)O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934507-13-7
Record name 4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
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